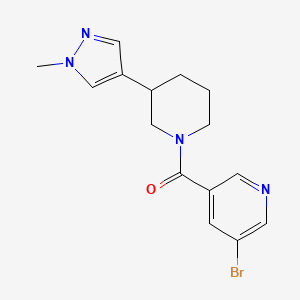

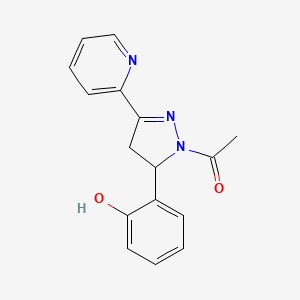

(5-bromopyridin-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a bromine substituent at the 5-position . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1-methyl-1H-pyrazol-4-yl group attached to it . The two rings are connected by a methanone (carbonyl) group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions, where a nucleophile (such as the piperidine ring) attacks an electrophile (such as the bromopyridine ring) .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the carbonyl group. The exact structure would depend on the specific synthesis pathway and the reaction conditions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the pyridine ring could be replaced by a nucleophile in a substitution reaction . The carbonyl group could also undergo various reactions, such as reduction to an alcohol or reaction with a nucleophile to form a new carbon-carbon bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make it a base, and the bromine atom could make it relatively heavy and polar .Wissenschaftliche Forschungsanwendungen

Treatment of Type II Diabetes Mellitus

This compound has been studied for its potential role in the treatment of Type II Diabetes Mellitus . Researchers have synthesized related pyrimidine-based thiourea compounds that exhibit significant inhibitory activity against the enzyme α-glucosidase . This enzyme is crucial in carbohydrate digestion and its inhibition can help manage blood sugar levels in diabetic patients. The compound’s structure, featuring a central pyrimidine ring with phenyl-substituted thiourea motifs, contributes to its biological activity.

Antimicrobial Applications

The structural analogs of this compound have shown promise as antimicrobial agents . They have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromopyridin moiety is believed to enhance the compound’s ability to interact with bacterial enzymes, leading to potential therapeutic applications in combating infections.

Enzyme Inhibition for Therapeutic Use

The compound’s derivatives have been explored for their enzyme inhibitory properties . This is particularly relevant in the development of new medications where enzyme targets are involved in disease progression. For instance, the inhibition of α-glucosidase can be beneficial in treating metabolic disorders .

Chemical Synthesis of Novel Organic Molecules

In the field of chemical synthesis , this compound serves as a key intermediate in the creation of novel organic molecules with potential therapeutic applications. Its versatile structure allows for various substitutions, which can lead to the discovery of new drugs with diverse biological activities .

Pharmacophore in Drug Discovery

The compound’s core structure is used as a pharmacophore in drug discovery, particularly for diseases where pyrimidine derivatives are effective . Its molecular framework is conducive to modifications that can enhance drug properties such as potency, selectivity, and pharmacokinetics.

Research Tool in Medicinal Chemistry

As a research tool in medicinal chemistry , this compound and its derivatives are used to study the structure-activity relationships (SAR) of new drug candidates. Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug design .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O/c1-19-9-13(7-18-19)11-3-2-4-20(10-11)15(21)12-5-14(16)8-17-6-12/h5-9,11H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIMYULUYGGHJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)